

Lopinavir Metabolite M-1: A Technical Guide for Researchers

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Compound of Interest		
Compound Name:	Lopinavir Metabolite M-1	
Cat. No.:	B15565450	Get Quote

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This technical guide provides researchers, scientists, and drug development professionals with essential information regarding **Lopinavir Metabolite M-1**, a primary oxidative metabolite of the HIV-1 protease inhibitor, Lopinavir. This document outlines the chemical identifiers, reference standards, metabolic pathways, and detailed analytical methodologies for the accurate quantification of this metabolite.

Core Data Summary

A comprehensive summary of the key quantitative data for **Lopinavir Metabolite M-1** is presented below, facilitating easy reference and comparison.

Parameter	Value	Reference(s)
CAS Number	192725-39-6	[1]
Molecular Formula	C37H46N4O6	[1]
Molecular Weight	642.78 g/mol	[1]

Reference Standards

The availability of certified reference standards is critical for the accurate quantification and identification of **Lopinavir Metabolite M-1** in biological matrices. Several commercial suppliers

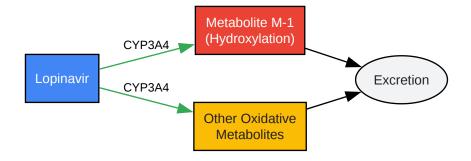


offer this standard.

Supplier	Product Name	Catalog Number
Daicel Pharma	Lopinavir Metabolite M1 Impurity	DCTI-A-000192[2]
LGC Standards	Lopinavir Metabolite M-1	TRC-L469485[1]
MedChemExpress	Lopinavir Metabolite M-1	HY-136703[3][4]

Metabolic Pathway of Lopinavir

Lopinavir undergoes extensive oxidative metabolism primarily mediated by the cytochrome P450 3A4 (CYP3A4) isoenzyme in the liver.[5] This metabolic process leads to the formation of several metabolites, with M-1 being a significant product of hydroxylation. The coadministration of Lopinavir with Ritonavir, a potent CYP3A4 inhibitor, is a standard clinical practice to boost Lopinavir's plasma concentrations by reducing its metabolism.[5][6]



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Figure 1: Metabolic pathway of Lopinavir to Metabolite M-1.

Experimental Protocol: Quantification of Lopinavir Metabolite M-1 in Human Plasma by LC-MS/MS

This section provides a detailed methodology for the quantification of **Lopinavir Metabolite M-1** using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.[7] This protocol is a composite of established methods for Lopinavir and its metabolites.



Materials and Reagents

- Lopinavir Metabolite M-1 reference standard
- Internal Standard (IS) (e.g., a stable isotope-labeled analog or a structurally similar compound)
- Human plasma (K₂EDTA)
- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- Formic acid (LC-MS grade)
- Deionized water (18.2 MΩ·cm)

Sample Preparation: Protein Precipitation

- Thaw plasma samples at room temperature.
- To 100 μL of plasma in a microcentrifuge tube, add 20 μL of the internal standard working solution.
- Vortex for 10 seconds.
- Add 300 μL of acetonitrile to precipitate plasma proteins.
- Vortex vigorously for 1 minute.
- Centrifuge at 14,000 rpm for 10 minutes at 4°C.
- Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 100 μL of the mobile phase.
- Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.



Liquid Chromatography Conditions

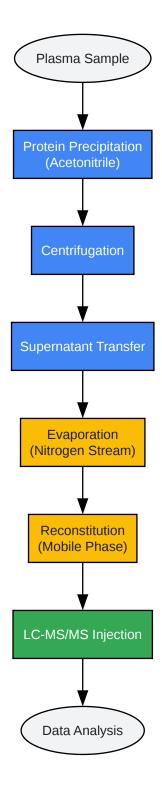
- Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 μm particle size)[8]
- Mobile Phase A: 0.1% Formic acid in water
- Mobile Phase B: 0.1% Formic acid in acetonitrile
- Flow Rate: 0.3 mL/min[8]
- Injection Volume: 5 μL[8]
- Gradient Elution:
 - Start with 20% B, hold for 0.5 min.
 - Linearly increase to 95% B over 2.0 min.
 - Hold at 95% B for 1.0 min.
 - Return to 20% B in 0.1 min and re-equilibrate for 1.4 min.
 - Total run time: approximately 5 minutes.

Mass Spectrometry Conditions

- Ionization Mode: Electrospray Ionization (ESI), Positive
- Scan Type: Multiple Reaction Monitoring (MRM)
- Precursor Ion (m/z) for Lopinavir Metabolite M-1: To be determined by direct infusion of the reference standard.
- Product Ion (m/z) for Lopinavir Metabolite M-1: To be determined by fragmentation of the precursor ion.
- Precursor Ion (m/z) for IS: Specific to the chosen internal standard.
- Product Ion (m/z) for IS: Specific to the chosen internal standard.



Note: The specific mass transitions for Lopinavir (parent drug) have been reported as m/z 629.83 \rightarrow 447.38.[8] The transitions for Metabolite M-1 will need to be optimized based on its structure.



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Figure 2: Experimental workflow for sample preparation and analysis.

Data Analysis and Quantification

- Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards.
- Perform a linear regression analysis to determine the best fit for the calibration curve.
- Quantify the concentration of Lopinavir Metabolite M-1 in the plasma samples by interpolating their peak area ratios from the calibration curve.

This technical guide provides a foundational understanding of **Lopinavir Metabolite M-1** for research and development purposes. For specific applications, further optimization of the analytical method may be required.

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